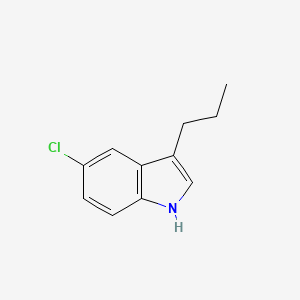
5-chloro-3-propyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-propyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and propyl groups to the indole nucleus can enhance its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-propyl-1H-indole typically involves the chlorination of 3-propylindole. One common method is the electrophilic substitution reaction where chlorine is introduced to the indole ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions:
Oxidation: 5-chloro-3-propyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: N-chlorosuccinimide (NCS) for chlorination, and various alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions include various chlorinated, alkylated, and oxidized derivatives of this compound, each with unique biological and chemical properties .
科学的研究の応用
Chemistry: 5-chloro-3-propyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of new synthetic pathways and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antiviral, anticancer, and antimicrobial activities .
Medicine: The compound is investigated for its therapeutic potential. Its derivatives are being explored as potential drug candidates for treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials .
作用機序
The mechanism of action of 5-chloro-3-propyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets depend on the specific biological activity being studied.
類似化合物との比較
5-chloroindole: Similar in structure but lacks the propyl group, which may affect its biological activity.
3-propylindole: Lacks the chlorine atom, which can influence its chemical reactivity and biological properties.
5-chloro-3-methylindole: Has a methyl group instead of a propyl group, leading to different chemical and biological characteristics.
Uniqueness: 5-chloro-3-propyl-1H-indole is unique due to the presence of both chlorine and propyl groups, which can enhance its biological activity and chemical properties. This combination allows for a broader range of applications in research and industry compared to its similar compounds .
特性
分子式 |
C11H12ClN |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
5-chloro-3-propyl-1H-indole |
InChI |
InChI=1S/C11H12ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |
InChIキー |
WVYVDDMESPHTLN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)

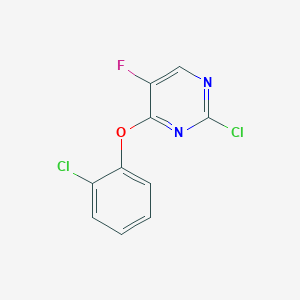
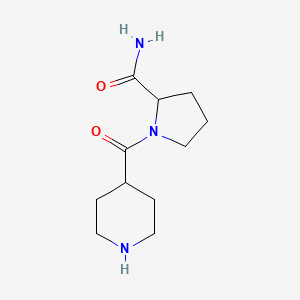
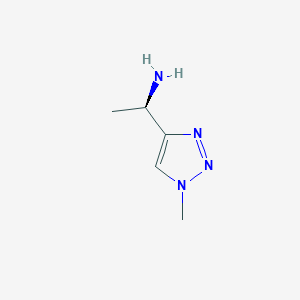
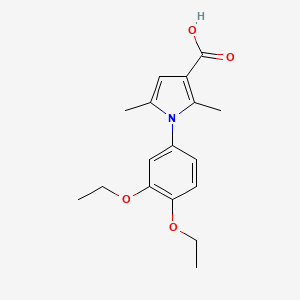


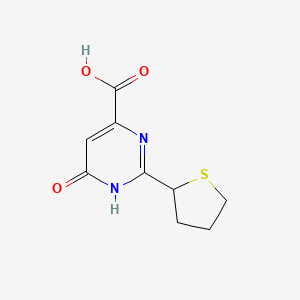
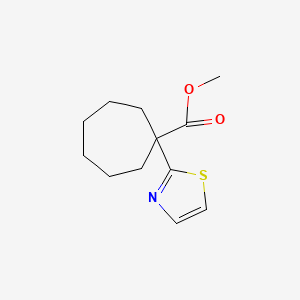


![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
